molecular formula C21H27N3S B374734 8-isopropyl-6-(4-methyl-1-piperazinyl)-5,6-dihydro[1]benzothiepino[2,3-b]pyridine

8-isopropyl-6-(4-methyl-1-piperazinyl)-5,6-dihydro[1]benzothiepino[2,3-b]pyridine

Cat. No.: B374734
M. Wt: 353.5g/mol
InChI Key: QPQJZKXMKKTUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methylpiperazin-1-yl)-8-propan-2-yl-5,6-dihydro-1benzothiepino[2,3-b]pyridine is an organic compound belonging to the class of phenylpiperazines. These compounds are characterized by a piperazine ring bound to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)-8-propan-2-yl-5,6-dihydro-1benzothiepino[2,3-b]pyridine typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 1-methylpiperazine with a bromo analogue. The bromo analogue is obtained through bromination of a precursor compound . The reaction conditions often involve the use of bromine in acetic acid (Br2/AcOH) as the brominating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)-8-propan-2-yl-5,6-dihydro-1benzothiepino[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)-8-propan-2-yl-5,6-dihydro-1benzothiepino[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)-8-propan-2-yl-5,6-dihydro-1benzothiepino[2,3-b]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(4-Methylpiperazin-1-yl)-8-propan-2-yl-5,6-dihydro-1benzothiepino[2,3-b]pyridine apart is its unique benzothiepino[2,3-b]pyridine structure, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H27N3S

Molecular Weight

353.5g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-8-propan-2-yl-5,6-dihydro-[1]benzothiepino[2,3-b]pyridine

InChI

InChI=1S/C21H27N3S/c1-15(2)16-6-7-20-18(13-16)19(24-11-9-23(3)10-12-24)14-17-5-4-8-22-21(17)25-20/h4-8,13,15,19H,9-12,14H2,1-3H3

InChI Key

QPQJZKXMKKTUNP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)C)C=CC=N3

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)C)C=CC=N3

Origin of Product

United States

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